1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
Overview
Description
1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole is a chemical compound with a complex structure that includes a nitrobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole typically involves multiple steps. One common approach is the reaction of 1-methylimidazole with 4-nitrobenzyl chloride in the presence of a suitable base, such as triethylamine, to form the thioether linkage. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the imidazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole-2,4-dione derivatives.
Reduction: Reduction of the nitro group can produce 1-methyl-2-[(4-aminobenzyl)thio]-1H-imidazole.
Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic properties, such as its potential use in antitumor drugs and as a hypoxia-activated proteolysis targeting chimera (PROTAC).
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antitumor activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylimidazole
4-Nitrobenzyl chloride
1-Methyl-2-nitro-1H-imidazole
4-Methyl-3-nitrobenzyl chloride
Properties
IUPAC Name |
1-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHENTHFHRBNJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351895 | |
Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50968-73-5 | |
Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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